Cas no 92-92-2 (4-Biphenylcarboxylic acid)

4-Biphenylcarboxylic acid (CAS 92-92-2) is a biphenyl derivative featuring a carboxylic acid functional group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of liquid crystals, pharmaceuticals, and agrochemicals. Its rigid biphenyl core and reactive carboxyl group enable its use in cross-coupling reactions, esterifications, and metal-organic frameworks (MOFs). The compound exhibits high thermal and chemical stability, making it suitable for applications requiring robust aromatic systems. It is commonly employed in research and industrial settings for constructing complex molecular architectures. Available in high purity, 4-biphenylcarboxylic acid is a reliable building block for advanced material and fine chemical synthesis.
4-Biphenylcarboxylic acid structure
4-Biphenylcarboxylic acid structure
商品名:4-Biphenylcarboxylic acid
CAS番号:92-92-2
MF:C13H10O2
メガワット:198.217303752899
MDL:MFCD00002553
CID:34675
PubChem ID:66724

4-Biphenylcarboxylic acid 化学的及び物理的性質

名前と識別子

    • [1,1'-Biphenyl]-4-carboxylic acid
    • 4-Phenylbenzoic acid
    • Biphenyl-4-carboxylic acid
    • 4-Biphenylcarboxylic acid
    • 4-Biphenylcarboxylic
    • 4-Carboxybiphenyl
    • 4-CARBOXYDIPHENYL
    • 4-Phenylbenzic acid
    • 4-United acid
    • PHENYLBENZOICACID
    • P-PHENYLBENZOIC ACID
    • RARECHEM AL BO 0062
    • Para phenyl benzoic acid
    • 4-Diphenylcarboxylic acid
    • Diphenyl-4-carboxylic acid
    • (1,1'-Biphenyl)-4-carboxylic acid
    • 4-Carboxy-(1,1'-biphenyl)
    • 36J7VPO67K
    • NNJMFJSKMRYHSR-UHFFFAOYSA-N
    • 4-biphenyl carboxylic acid
    • 4-Biphenylcarboxylic acid (7CI, 8CI)
    • Benzoic acid, p-phenyl- (3CI)
    • 4-Biphenylylcarboxylic acid
    • 4-Carboxy-1,1′-biphenyl
    • NSC 23040
    • p-Biphenylcarboxylic acid
    • BBL011579
    • AKOS000119566
    • EN300-20144
    • Z7Z
    • AE-641/00160032
    • NSC-23040
    • EINECS 202-203-1
    • Biphenylcarboxylic acid-(4)
    • CBDivE_013344
    • 1,1'-biphenyl-4-carboxylic acid
    • F2191-0106
    • 4-09-00-02479 (Beilstein Handbook Reference)
    • Benzoic acid, p-phenyl-
    • 4-phenyl benzoic acid
    • HMS1577C04
    • STK290994
    • NCGC00334267-01
    • P0961
    • 4-Carboxy-1,1'-biphenyl)
    • AS-2102
    • AR3938
    • BRN 0973519
    • DTXCID3048782
    • MFCD00002553
    • Biphenyl-4-carboxylic acid, 95%
    • NS00039506
    • SY003371
    • benzoic acid, 4-phenyl-
    • BDBM50060971
    • UNII-36J7VPO67K
    • B-2800
    • Q27894061
    • [1,1'-biphenyl]-4carboxylic acid
    • AC-2930
    • Z104477046
    • AB01141504-04
    • NSC23040
    • 92-92-2
    • CHEMBL107057
    • DTXSID1059074
    • 4-Carboxy-1,1'-biphenyl
    • CS-D1119
    • SCHEMBL38562
    • MDL: MFCD00002553
    • インチ: 1S/C13H10O2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,14,15)
    • InChIKey: NNJMFJSKMRYHSR-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=CC(C2C=CC=CC=2)=CC=1)O
    • BRN: 0973519

計算された属性

  • せいみつぶんしりょう: 198.06808g/mol
  • ひょうめんでんか: 0
  • XLogP3: 3.5
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 回転可能化学結合数: 2
  • どういたいしつりょう: 198.06808g/mol
  • 単一同位体質量: 198.06808g/mol
  • 水素結合トポロジー分子極性表面積: 37.3Ų
  • 重原子数: 15
  • 複雑さ: 211
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.1184 (rough estimate)
  • ゆうかいてん: 225.0 to 229.0 deg-C
  • ふってん: 372.6℃ at 760 mmHg
  • フラッシュポイント: 170
  • 屈折率: 1.5954 (estimate)
  • ようかいど: 0.03g/l
  • すいようせい: Insoluble in water.
  • PSA: 37.30000
  • LogP: 3.05180
  • ようかいせい: エタノール、エーテル、ベンゼンに溶けやすく、熱湯に微溶し、冷水に溶けない。

4-Biphenylcarboxylic acid セキュリティ情報

4-Biphenylcarboxylic acid 税関データ

  • 税関コード:29163900
  • 税関データ:

    中国税関コード:

    2916399090

    概要:

    29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

    要約:

    29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

4-Biphenylcarboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046887-100g
[1,1'-Biphenyl]-4-carboxylic acid
92-92-2 98%
100g
¥120.00 2024-04-25
Enamine
EN300-20144-25.0g
4-phenylbenzoic acid
92-92-2 95.0%
25.0g
$38.0 2025-02-20
Key Organics Ltd
AS-2102-10MG
Biphenyl-4-carboxylic acid
92-92-2 >95%
10mg
£63.00 2025-02-08
eNovation Chemicals LLC
D605164-1kg
4-Biphenylcarboxylic acid
92-92-2 97%
1kg
$360 2024-06-05
TRC
B592020-5g
4-Biphenylcarboxylic Acid
92-92-2
5g
$ 65.00 2023-09-08
TRC
B592020-50000mg
4-Biphenylcarboxylic Acid
92-92-2
50g
$ 98.00 2023-04-18
Enamine
EN300-20144-0.05g
4-phenylbenzoic acid
92-92-2 95.0%
0.05g
$19.0 2025-02-20
SHENG KE LU SI SHENG WU JI SHU
sc-254971-25g
Biphenyl-4-carboxylic acid,
92-92-2
25g
¥308.00 2023-09-05
AK Scientific
AMTDA071-100g
Biphenyl-4-carboxylic acid
92-92-2 97%
100g
$40 2025-02-18
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B102061-5g
4-Biphenylcarboxylic acid
92-92-2 99%
5g
¥39.90 2023-09-04

4-Biphenylcarboxylic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) ,  Oxygen Solvents: Acetonitrile ;  12 h, 1 atm, rt
リファレンス
Aerobic oxidation system containing sulfinic acid, sulfonic acid or derivatives thereof and photocatalytic oxidation method therefor
, World Intellectual Property Organization, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Dimethylformamide ,  Water ;  rt
1.2 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  12 h, rt
リファレンス
Efficient catalytic activation of Suzuki-Miyaura C-C coupling reactions with recyclable palladium nanoparticles tailored with sterically demanding di-n-alkyl sulfides
Kumar, Satyendra; Rao, G. K.; Kumar, Arun; Singh, Mahabir P.; Saleem, Fariha; et al, RSC Advances, 2015, 5(26), 20081-20089

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Palladium (magnetic ionic nanoparticle network-supported) Solvents: Ethanol ,  Water ;  2 h, 75 °C
リファレンス
Nanopalladium on Magnetic Ionic Nanoparticle Network (MINN) as an Efficient and Recyclable Catalyst with High Ionic Density and Dispersibility
Karimi, Babak; Tavakolian, Mina ; Mansouri, Fariborz; Vali, Hojatollah, ACS Sustainable Chemistry & Engineering, 2019, 7(4), 3811-3823

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Palladium ,  Silica Solvents: Water ;  1 h, 110 °C
リファレンス
Palladium Nanoparticles Supported on Mesoporous Silica as Efficient and Recyclable Heterogenous Nanocatalysts for the Suzuki C-C Coupling Reaction
Ncube, Phendukani; Hlabathe, Thaane; Meijboom, Reinout, Journal of Cluster Science, 2015, 26(5), 1873-1888

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Potassium hydroxide ,  Tetrabutylammonium bromide Catalysts: Palladium (complexes with hexylimidazolium-functionalized styrene-vinylbenzyl chloride copolymer) Solvents: Water ;  1.5 h, 120 °C
リファレンス
Palladium nanoparticles immobilized by click ionic copolymers: Efficient and recyclable catalysts for Suzuki-Miyaura cross-coupling reaction in water
Zhang, Dong; Zhou, Chunshan; Wang, Ruihu, Catalysis Communications, 2012, 22, 83-88

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: 1,4-Benzenediamine, polymer with 1,3,5-triisocyanatobenzene (palladium complexes) Solvents: Water ;  3 h, 60 °C
リファレンス
Urea-Based Porous Organic Frameworks: Effective Supports for Catalysis in Neat Water
Li, Liuyi; Chen, Zhilin; Zhong, Hong; Wang, Ruihu, Chemistry - A European Journal, 2014, 20(11), 3050-3060

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: Palladium ,  L-Threonyl-L-seryl-L-asparaginyl-L-alanyl-L-valyl-L-histidyl-L-prolyl-L-threonyl… (palladium nanoparticle surface functionalized with) Solvents: Water ;  24 h, rt
1.2 rt
リファレンス
Interrogating the catalytic mechanism of nanoparticle mediated Stille coupling reactions employing bio-inspired Pd nanocatalysts
Pacardo, Dennis B.; Slocik, Joseph M.; Kirk, Kyle C.; Naik, Rajesh R.; Knecht, Marc R., Nanoscale, 2011, 3(5), 2194-2201

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Manganese carbonate ,  Zinc oxide (ZnO) ,  Graphene (oxide, reduced) Solvents: Toluene ;  11 min, 100 °C
リファレンス
Mixed zinc/manganese on highly reduced graphene oxide: a highly active nanocomposite catalyst for aerial oxidation of benzylic alcohols
Assal, Mohamed E.; Shaik, Mohammed Rafi; Kuniyil, Mufsir; Khan, Mujeeb; Alzahrani, Abdulrahman Yahya; et al, Catalysts, 2017, 7(12),

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  12 h, rt
1.2 Reagents: Sodium bisulfate ;  pH 1, rt
リファレンス
Preparation of pyrrolidinyl carboxamides as fatty acid synthase inhibitors for treating cancer
, World Intellectual Property Organization, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol ,  Water ;  1 h, 60 °C
リファレンス
Ligand-free, recyclable palladium-functionalized magnetite nanoparticles as a catalyst in the Suzuki-, Sonogashira, and Stille reaction
De Cattelle, Amaury; Billen, Arne; O'Rourke, Galahad; Brullot, Ward; Verbiest, Thierry; et al, Journal of Organometallic Chemistry, 2019, 904,

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: 1590342-82-7 Solvents: Dimethylformamide ,  Water ;  24 h, 100 - 110 °C
リファレンス
Efficient catalysis of Suzuki-Miyaura CC coupling reactions with palladium(II) complexes of partially hydrolyzed bisimine ligands: A process important in environment context
Kumar, Arun; Rao, Gyandshwar Kumar; Saleem, Fariha; Kumar, Rupesh; Singh, Ajai K., Journal of Hazardous Materials, 2014, 269, 9-17

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Water ;  4 h, 100 °C
リファレンス
Palladium(II)-(E,N,E) pincer ligand (E = S/Se/Te) complex catalyzed Suzuki coupling reactions in water via in situ generated palladium quantum dots
Kumar, Satyendra; Rao, Gyandshwar K.; Kumar, Arun; Singh, Mahabir P.; Singh, Ajai Kumar, Dalton Transactions, 2013, 42(48), 16939-16948

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-2)-[1,1′-Bis[bis(1,1-dimethylethyl)phosphino-κP]ferrocene]dichloropalladiu… Solvents: Acetonitrile ,  Water ;  1 - 2 h, 60 °C
リファレンス
A mild robust generic protocol for the Suzuki reaction using an air stable catalyst
Moseley, Jonathan D.; Murray, Paul M.; Turp, Edward R.; Tyler, Simon N. G.; Burn, Ross T., Tetrahedron, 2012, 68(30), 6010-6017

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Water ;  24 h, 27 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Gold/Palladium Alloy for Carbon-Halogen Bond Activation: An Unprecedented Halide Dependence
Dhital, Raghu Nath; Bobuatong, Karan; Ehara, Masahiro; Sakurai, Hidehiro, Chemistry - An Asian Journal, 2015, 10(12), 2669-2676

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: 1604839-72-6 (silica-coated iron oxide-bound) Solvents: Water ;  6 h, rt → 60 °C
リファレンス
A highly water-dispersible/magnetically separable palladium catalyst based on a Fe3O4@SiO2 anchored TEG-imidazolium ionic liquid for the Suzuki-Miyaura coupling reaction in water
Karimi, Babak; Mansouri, Fariborz; Vali, Hojatollah, Green Chemistry, 2014, 16(5), 2587-2596

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Trisodium phosphate Catalysts: Palladium ,  Diaion HP 20 Solvents: Water ;  6 h, rt
リファレンス
Carbon-Carbon Bond Formation by Ligand-free Cross-Coupling Reaction Using Palladium Catalyst Supported on Synthetic Adsorbent
Monguchi, Yasunari; Sakai, Keita; Endo, Koichi; Fujita, Yuki; Niimura, Masaru; et al, ChemCatChem, 2012, 4(4), 546-558

ごうせいかいろ 17

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  42 s, 4 atm, rt
1.2 Reagents: Ammonium hydroxide ;  rt
1.3 Reagents: Formic acid Solvents: Tetrahydrofuran
リファレンス
The Continuous-Flow Synthesis of Carboxylic Acids using CO2 in a Tube-In-Tube Gas Permeable Membrane Reactor
Polyzos, Anastasios; O'Brien, Matthew; Petersen, Trine P.; Baxendale, Ian R.; Ley, Steven V., Angewandte Chemie, 2011, 50(5), 1190-1193

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Water ;  rt
1.2 Reagents: Oxygen Catalysts: Palladium ;  24 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Effects of the Material Structure on the Catalytic Activity of Peptide-Templated Pd Nanomaterials
Bhandari, Rohit; Knecht, Marc R., ACS Catalysis, 2011, 1(2), 89-98

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Water ;  0.25 h, 80 °C
リファレンス
Catalytic polymeric nanocomposites via cucurbit[n]uril host-guest interactions
Wu, Yuchao; Lan, Yang; Liu, Ji; Scherman, Oren A., Nanoscale, 2015, 7(32), 13416-13419

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: (SP-4-4)-[4-[[2-[[[2-(Hydroxy-κO)-4-hydroxyphenyl]methylene]amino-κN]ethyl]imino… Solvents: Toluene ,  Water ;  24 h, 90 °C
リファレンス
Polymer-supported palladium catalysts for Suzuki and Heck reactions
Styring, Peter, Solid-Phase Organic Syntheses, 2012, 2, 69-78

4-Biphenylcarboxylic acid Raw materials

4-Biphenylcarboxylic acid Preparation Products

4-Biphenylcarboxylic acid サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:92-92-2)4-Biphenylcarboxylic acid
注文番号:A844391
在庫ステータス:in Stock/in Stock
はかる:500g/1kg
清らかである:99%/99%
最終更新された価格情報:Friday, 30 August 2024 07:02
価格 ($):156.0/270.0

4-Biphenylcarboxylic acid 関連文献

4-Biphenylcarboxylic acidに関する追加情報

4-Biphenylcarboxylic Acid: A Comprehensive Overview

4-Biphenylcarboxylic acid, also known by its CAS number 92-92-2, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its biphenyl structure, has been a subject of extensive research due to its unique properties and potential uses in drug development, material synthesis, and catalytic processes.

The molecular structure of 4-biphenylcarboxylic acid consists of two phenyl rings connected by a carboxylic acid group at the para position. This arrangement imparts the compound with both aromatic stability and functional group reactivity, making it a valuable building block in organic synthesis. Recent studies have highlighted its role in the development of advanced materials, such as organic semiconductors and stimuli-responsive polymers, which are critical for modern electronic devices.

In the realm of drug discovery, 4-biphenylcarboxylic acid has shown promise as a lead compound for designing bioactive molecules. Researchers have explored its ability to modulate cellular pathways, particularly in the context of neurodegenerative diseases and cancer therapy. For instance, derivatives of this compound have demonstrated potential as inhibitors of key enzymes involved in disease progression, offering new avenues for therapeutic intervention.

The synthesis of 4-biphenylcarboxylic acid has also been optimized through green chemistry approaches, reducing environmental impact while maintaining high yields. These advancements underscore the importance of sustainable practices in chemical manufacturing, aligning with global efforts to promote eco-friendly technologies.

Moreover, the compound's role in catalysis has gained attention due to its ability to act as a ligand in metal complexes. These complexes exhibit enhanced catalytic activity in reactions such as olefin polymerization and oxidation processes, contributing to more efficient industrial processes.

In conclusion, 4-biphenylcarboxylic acid (CAS No: 92-92-2) stands out as a multifaceted compound with wide-ranging applications across diverse scientific disciplines. Its continued exploration will undoubtedly pave the way for innovative solutions in materials science, pharmacology, and beyond.

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